3-Methyl-4-nitro-1,2-benzenediamine
Overview
Description
3-Methyl-4-nitro-1,2-benzenediamine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of benzenediamine, featuring both a methyl group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-1,2-benzenediamine typically involves the nitration of 3-methyl-1,2-benzenediamine. The process begins with the nitration of 3-methyl-1,2-benzenediamine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Methyl-1,2,4-benzenetriamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as quinones.
Scientific Research Applications
3-Methyl-4-nitro-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitro-1,2-benzenediamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2-benzenediamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1,2-benzenediamine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
2-Methyl-4-nitro-1,2-benzenediamine: Positional isomer with different reactivity and applications.
Uniqueness
3-Methyl-4-nitro-1,2-benzenediamine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-methyl-4-nitrobenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFCOFUHPWJOQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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